Due to the presence of the boronic acid functional group, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid can participate in Suzuki-Miyaura couplings []. This is a powerful chemical reaction for creating carbon-carbon bonds, which is fundamental in organic synthesis for the construction of complex molecules [, ].
The molecule can be used as a building block for the synthesis ofBoron-containing biomolecules []. Boron containing molecules have interesting properties that can be useful in the development of new drugs or probes for biological studies [].
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, with the molecular formula C15H16BNO4 and CAS number 914452-61-2, features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyloxycarbonylamino group. This structure imparts unique properties that make it useful in various chemical applications, particularly in proteomics research .
As a synthetic intermediate, (4-(((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid likely does not possess a specific mechanism of action in biological systems. Its primary function is to serve as a building block for the construction of more complex molecules with desired properties.
Research indicates that 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid exhibits biological activity relevant to drug discovery:
Several synthetic routes have been developed for producing 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid:
4-((Benzyloxycarbonylamino)methyl)phenylboronic acid has several applications:
Interaction studies involving 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Aminomethyl)phenylboronic acid | C14H14BNO4 | Lacks the benzyloxycarbonyl group; simpler structure. |
3-(Benzyloxycarbonylamino)phenylboronic acid | C15H16BNO4 | Similar structure but differs in substitution position on the phenyl ring. |
4-(Carboxymethyl)phenylboronic acid | C14H15BNO4 | Contains a carboxymethyl group instead of benzyloxycarbonyl; different functional properties. |
The unique combination of the benzyloxycarbonyl group and the boronic acid functionality sets 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid apart from these similar compounds. Its specific interactions and reactivity profiles make it particularly valuable for targeted applications in medicinal chemistry and biochemistry.